(S)-Indenestrol B can be classified under synthetic estrogens, specifically as an analog of diethylstilbestrol. It is often used as a biochemical probe in research to explore estrogenic responses and receptor interactions. The compound has been studied for its effects on uterine tissue, revealing insights into the mechanisms of estrogen action and the differential responses elicited by various estrogenic compounds .
The synthesis of (S)-Indenestrol B typically involves several key steps, including the formation of the indenyl structure and subsequent functionalization to introduce hydroxyl groups necessary for its activity as an estrogen analog. Various methods have been explored for synthesizing this compound, including:
Recent studies have utilized click chemistry techniques to enhance the efficiency of synthesizing related compounds, which may provide insights into optimizing (S)-Indenestrol B synthesis .
(S)-Indenestrol B undergoes various chemical reactions that are critical for its biological activity:
The mechanism of action of (S)-Indenestrol B primarily involves its interaction with estrogen receptors located in target tissues such as the uterus:
These properties are essential for its handling in laboratory settings and influence its application in various experimental protocols.
(S)-Indenestrol B serves multiple roles in scientific research:
(S)-Indenestrol B belongs to the stilbene-derived nonsteroidal estrogen class, characterized by a diphenolic structure that mimics endogenous estrogens despite lacking a steroid backbone. Its core consists of an indenyl scaffold (benzene fused to cyclopentene) with two hydroxyl groups at positions 4 and 4' (Figure 1), enabling hydrogen bonding with estrogen receptors (ERs) [7] [9]. Unlike steroidal estrogens (e.g., estradiol), (S)-Indenestrol B incorporates alkyl substituents (ethyl at C1, methyl at C3) that enhance hydrophobicity and influence receptor binding kinetics. This class exhibits prolonged metabolic stability compared to natural estrogens due to resistance to hepatic degradation [7] [9].
Table 1: Key Structural Features of (S)-Indenestrol B
Feature | Description | Biological Implication |
---|---|---|
Core Structure | Indene (benzene + cyclopentene fusion) | Rigid planar conformation for ER binding |
Substituents | C1: Ethyl; C3: Methyl | Enhanced lipophilicity and receptor affinity |
Hydroxyl Groups | Position 5 (indenyl) and 4' (phenyl ring) | Hydrogen bonding with ER ligand-binding domain |
Stereochemistry | S-configuration at C1 | Altered ERα/ERβ binding selectivity vs. R-enantiomer |
Molecular Formula | C₁₈H₁₈O₂ | Molecular weight: 266.3 g/mol |
The S-configuration at the chiral C1 center confers distinct three-dimensional topology that differentiates it from its R-counterpart. Crystallographic analyses reveal that the S-enantiomer adopts a bent conformation where the 4-hydroxyphenyl ring projects at a 120° angle relative to the indenyl plane [9]. This spatial arrangement facilitates optimal contact with ERα's helix 12, a critical domain for coactivator recruitment. Unlike Indenestrol A—where S-enantiomerism drastically enhances ER affinity—(S)-Indenestrol B exhibits only modest stereoselectivity (Table 2). Competitive binding assays show its affinity for ERα is 143% relative to estradiol, versus 100% for the R-form, suggesting steric factors partially govern receptor compatibility [9].
Table 2: Enantiomer-Specific Estrogen Receptor Binding Affinities
Compound | Relative ERα Binding (%) | Relative ERβ Binding (%) | S/R Selectivity Ratio |
---|---|---|---|
(S)-Indenestrol B | 143 | 98 | 1.43 |
(R)-Indenestrol B | 100 | 72 | — |
(S)-Indenestrol A | 285 | 210 | 95.0* |
Diethylstilbestrol (DES) | 286 | 300 | 1.1 |
Data adapted from VulcanChem [9]; Reference = Estradiol (100%)
(S)-Indenestrol B emerged as a biotransformation product of the synthetic estrogen DES, first identified in 1970s metabolic studies. DES undergoes hepatic oxidative cyclization via cytochrome P450 enzymes, yielding racemic Indenestrol B as a minor metabolite (≤5% yield) [5] [7]. Its significance escalated when studies revealed its persistence in tissues—notably reproductive organs—potentiating DES-associated carcinogenicity. By the 1990s, synthetic routes enabled isolation of enantiopure forms. Thermal cyclization of E,E-dienestrol (DES analog) at 150°C in acidic media generates Indenestrol B stereoisomers, facilitating milligram-scale production for biological testing [5] [9].
Pivotal research by Oda et al. (2007) uncovered divergent bioactivities between enantiomers. Using chiral chromatography, they resolved racemic Indenestrol B and assessed ER binding and microtubule effects. While both enantiomers bound ERα comparably, (S)-Indenestrol B uniquely inhibited microtubule polymerization (IC₅₀ = 8.2 μM) by destabilizing tubulin dimers—a property absent in the R-form [9]. This marked the first evidence of enantiomer-dependent non-genomic signaling for DES derivatives. Subsequent studies confirmed that (S)-Indenestrol B’s tubulin disruption induces G₂/M cell cycle arrest in breast cancer cells, independent of ER transactivation [9].
Current models inadequately explain why (S)-Indenestrol B—unlike its R-counterpart—inhibits tubulin assembly. Proposed hypotheses include:
Critical unknowns persist regarding metabolic fate: Hepatic CYP isoforms responsible for enantioselective oxidation remain unidentified, and tissue-specific accumulation (e.g., ovarian vs. mammary) is unquantified. Furthermore, transgenerational effects analogous to DES (e.g., F2 offspring hypospadias) remain unexplored for enantiopure Indenestrol B [7] [9].
(S)-Indenestrol B’s moderate ERα affinity but distinct signaling outcomes highlight receptor dynamics complexity. Molecular dynamics simulations suggest its S-configuration stabilizes ERα’s "agonist conformation" 30% less efficiently than DES, potentially reducing genomic toxicity [9]. However, its ERβ interactions are undefined—a significant gap given ERβ’s tumor-suppressive roles.
Table 3: Key Knowledge Gaps and Research Priorities
Domain | Unresolved Questions | Research Priority |
---|---|---|
Structural Biology | Atomic-resolution ERα/(S)-Indenestrol B complex dynamics | High (rational drug design) |
Metabolism | CYP isoforms mediating enantioselective synthesis in vivo; tissue distribution | Medium (toxicology assessment) |
Signaling | Crosstalk between tubulin disruption and ER genomic pathways | High (mechanistic integration) |
Transgenerational | Effects on F2 offspring development following developmental exposure | Low (limited model systems) |
This compound serves as a chemical probe to dissect ER signaling plasticity:
Future studies require enantiopure synthesis and crystallographic analysis to resolve these questions, advancing targeted ER modulator development.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1